molecular formula C9H12N4O B2932867 N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide CAS No. 1338975-38-4

N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

Cat. No.: B2932867
CAS No.: 1338975-38-4
M. Wt: 192.222
InChI Key: PRVUITKQXXVMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide ( 1338975-38-4) is a pyrazole-based acetamide derivative with a molecular formula of C9H12N4O and a molecular weight of 192.22 g/mol . This chemical compound is provided as a high-purity material for research and development purposes. The pyrazole core is a privileged scaffold in medicinal chemistry with a documented history of applications in the design of bioactive molecules, particularly in areas such as cancer and inflammation therapeutics . The structure features both a 3,5-dimethylpyrazole moiety and a cyanomethyl acetamide group, which may be utilized in further chemical synthesis or as a building block in drug discovery efforts. Pyrazole-containing compounds are of significant interest in pharmaceutical research for their diverse biological profiles . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use in humans or animals. Researchers can access detailed spectral data and physical properties for this compound from relevant public chemical databases for identification and quality control.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-7-5-8(2)13(12-7)6-9(14)11-4-3-10/h5H,4,6H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVUITKQXXVMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide typically involves the reaction of 3,5-dimethylpyrazole with cyanomethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group results in the formation of alcohols.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key Substituents and Backbone Variations
Compound Name (CAS/ID) Molecular Formula Key Substituents Structural Differences vs. Target Compound Evidence Source
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide (1172465-30-3) C17H19ClN4OS Benzo[d]thiazole, ethyl-pyrazole linkage Incorporates a thiazole ring and branched ethyl-pyrazole group, increasing molecular complexity and lipophilicity.
Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)- (185451-37-0) C6H9N3O2 Dihydro-pyrazolone ring Pyrazole ring is saturated and oxidized (3-oxo), reducing aromaticity and altering reactivity.
2-(3-chlorophenoxy)-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide (1013977-60-0) C16H18ClN3O2 Chlorophenoxy, cyclopropyl-ethyl Phenoxy group enhances π-π stacking potential; cyclopropyl increases steric hindrance.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-acetamide C19H19N3O2 Dihydro-pyrazolone, phenyl rings Dual phenyl groups and a 3-oxo-pyrazole core enable diverse intermolecular interactions.
Impact of Substituents
  • 3,5-Dimethylpyrazole : This substituent provides steric bulk and moderate lipophilicity, contrasting with saturated or oxidized pyrazole derivatives (e.g., dihydro-pyrazolone in ) that may exhibit altered binding kinetics .

Physicochemical Properties

Molecular Weight and Solubility
  • The cyanomethyl group may reduce water solubility relative to polar derivatives (e.g., sulfonamide-containing acetamides in ), but improve membrane permeability .
Electronic Effects
  • The 3,5-dimethylpyrazole ring contributes to a planar, aromatic system, favoring π-π interactions with biological targets. This contrasts with non-aromatic pyridazinone-based ligands (), which may adopt different binding conformations .
Antimicrobial and Antifungal Potential
  • Analogs with benzo[d]thiazole () or triazinoindole cores () show gram-positive antibacterial and antifungal activities. The target compound’s pyrazole-cyanomethyl combination may lack broad-spectrum efficacy but could target specific enzymes or receptors .
  • Pyrazole derivatives with halogen substituents (e.g., chloro in ) often exhibit enhanced antimicrobial potency due to increased electrophilicity, a feature absent in the target compound .
Receptor Binding and Signaling
  • Pyridazinone-based acetamides () act as FPR2 agonists, while the target compound’s pyrazole ring may favor interactions with other G-protein-coupled receptors (GPCRs) or kinases .
  • Fluorinated analogs () demonstrate improved metabolic stability, suggesting that the target compound may require structural optimization (e.g., introducing halogens) for prolonged activity .

Biological Activity

N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through the cyanoacetylation of substituted pyrazoles. The introduction of the cyano group and the dimethylpyrazole moiety are critical for enhancing its biological properties. The synthesis typically involves straightforward reactions using commercially available reagents, making it a cost-effective process .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various in vitro models. For instance, studies measuring the scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and nitric oxide free radicals have shown promising results.

Table 1: Antioxidant Activity Results

Compound% Inhibition at 100 µM
This compoundTBD
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide56.9%
Standard (Ascorbic Acid)64.7%

The compound's activity is attributed to the polar nature of the carboxamide or nitrile group, which enhances electron donation capabilities, thus facilitating radical scavenging .

Antimicrobial Activity

This compound has also been tested for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed in several studies.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
Escherichia coliTBDTBD
Staphylococcus aureusTBDTBD
Candida albicansTBDTBD

Initial findings suggest that derivatives of this compound exhibit moderate to high antibacterial activity, particularly against Gram-positive and Gram-negative bacteria . Notably, some derivatives showed synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Antioxidant Mechanism : The presence of functional groups allows for effective electron donation, which neutralizes free radicals.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell walls or inhibit vital metabolic pathways within microbial cells.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study demonstrated that modifications in the pyrazole structure significantly influenced both antioxidant and antimicrobial activities, suggesting that structural optimization could yield even more potent derivatives .
  • Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, indicating its potential utility in treating chronic infections where biofilms are prevalent .

Chemical Reactions Analysis

Spectral Data Highlights:

  • ¹H NMR : Pyrazole protons resonate as singlets between δ 1.98–2.21 ppm (methyl groups) and δ 5.67–5.72 ppm (=CH proton). The acetamide NH appears as a broad singlet near δ 10.68–11.11 ppm ( ).
  • IR : Stretching bands at ~2,262 cm⁻¹ (C≡N) and ~1,696 cm⁻¹ (C=O) confirm functional groups ( ).

Cyclization to Heterocyclic Systems

The cyano group facilitates intramolecular cyclization under basic or thermal conditions:

Reaction ConditionsProduct FormedYieldKey DataSource
Heating in 1,4-dioxane + Et₃NTetrahydrobenzo[b]thieno[2,3-b]pyridine78–85%MS: [M⁺] m/z 245; IR: 2,196 cm⁻¹
Microwave irradiation (DMF, KOH)Pyrazolo[4,3-c]pyrazole derivatives90%¹H NMR: δ 3.34–3.38 (NH₂)

Mechanism : Nucleophilic attack by the pyrazole nitrogen on the cyano carbon, followed by ring closure and elimination of HCN ( ).

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano carbon reacts with sulfur-containing nucleophiles:

ReagentProductApplicationSource
Elemental sulfur + CS₂Thiophene-2-carboxamideAntitumor agents
Phenyl isothiocyanateThiazole-2-thione derivativesAntimicrobial scaffolds

Example :

  • Reaction with CS₂/KOH yields dimethylsulfanyl acrylamide , which undergoes Michael addition with aniline to form substituted acrylamides ( ).

Condensation with Electrophiles

The active methylene group (CH₂CN) participates in Knoevenagel condensations:

ElectrophileConditionsProductYieldSource
Aromatic aldehydesEthanol, refluxα,β-Unsaturated cyanoacetamides70–88%
Benzenediazonium saltsAcOH/HCl, 0–5°CPhenylazo-pyridone derivatives65%

Key Finding : Substituents on the pyrazole ring (e.g., methyl groups) enhance regioselectivity during condensation ( ).

Biological Activity and Derivatives

Derivatives of N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exhibit:

  • Antitumor Activity : Pyridone and thiophene derivatives inhibit cancer cell lines (IC₅₀: 2.5–8.7 μM) ( ).
  • Antifungal Potential : Sulfonamide analogs show moderate activity against Candida spp. (MIC: 16–32 μg/mL) ( ).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey IntermediateOutcome
CyclizationEt₃N, 1,4-dioxane, 90°CEnamine intermediatePyridine/pyrazole fused systems
Nucleophilic additionCS₂, KOH, MeIThiolate anionThiophene/Thiazole formation
CondensationAromatic aldehydes, ethanol, refluxKnoevenagel adductα,β-Unsaturated amides

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, substituted pyrazole intermediates (e.g., 3,5-dimethylpyrazole) react with cyanoacetamide derivatives under alkaline conditions to form the acetamide backbone. Iron powder reduction in acidic media (for nitro group reduction) and condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are critical for stepwise synthesis . Yield optimization requires pH control (e.g., alkaline conditions for substitution) and purification via recrystallization or chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of cyanomethyl (–CN) and amide (–CONH–) groups via peaks at ~2227 cm⁻¹ (C≡N stretch) and ~1631–1712 cm⁻¹ (C=O stretch) .
  • NMR : Analyze 1H^1H-NMR for pyrazole ring protons (δ 2.1–2.3 ppm for methyl groups) and acetamide protons (δ 4.1–4.3 ppm for CH2_2) . 13C^13C-NMR should show pyrazole carbons at ~110–140 ppm and amide carbonyl at ~161–186 ppm .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate dimerization tendencies and crystal packing .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers. Stability assays should monitor degradation via HPLC under acidic/basic hydrolysis (e.g., pH 1–13 at 25–60°C). The compound’s cyanomethyl group may hydrolyze to carboxylic acid under prolonged basic conditions .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., N–H···O hydrogen bonds) influence the compound’s crystallographic behavior and bioactivity?

  • Methodological Answer : X-ray studies reveal that N–H···O and C–H···O interactions stabilize dimeric structures, forming R_2$$^2(10) motifs. These dimers may enhance membrane permeability or alter binding affinity in biological targets (e.g., enzymes or receptors). Computational modeling (DFT or MD simulations) can predict how dimerization affects ligand-receptor docking .

Q. What biochemical pathways are potentially modulated by this compound, and how can its mechanism of action be elucidated?

  • Methodological Answer : The pyrazole and cyanomethyl moieties suggest interactions with enzymes requiring nucleophilic or electrophilic motifs. For example:

  • Proteomics : Use pull-down assays with biotinylated derivatives to identify protein targets .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive binding assays. The pyrazole ring may mimic purine scaffolds .
  • Metabolic Pathways : Evaluate effects on cytochrome P450 enzymes via fluorometric assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antileishmanial vs. antifungal efficacy)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols:

  • Use identical strains (e.g., Leishmania donovani promastigotes) and positive controls (e.g., amphotericin B).
  • Validate dose-response curves (IC50_{50}) across independent labs. Structural analogs (e.g., chloro- or bromo-substituted derivatives) may exhibit varying bioactivity due to electron-withdrawing effects .

Q. What strategies are recommended for derivatizing the cyanomethyl group to enhance pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute –CN with –CF3_3 or –SO2_2CH3_3 to improve metabolic stability .
  • Prodrug Design : Convert –CN to a carboxylic acid (–COOH) via hydrolysis, enabling salt formation for enhanced solubility .
  • Click Chemistry : Introduce triazole rings via Huisgen cycloaddition for targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.